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2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL Documentation Hub

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  • Product: 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

This technical monograph provides an in-depth analysis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , a specialized heterocyclic building block used in the development of kinase inhibitors and PET radioligands.[1] [1] C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , a specialized heterocyclic building block used in the development of kinase inhibitors and PET radioligands.[1]

[1]

Chemical Identity & Structural Analysis

2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a trisubstituted imidazo[1,2-a]pyridine derivative.[1] Its scaffold is a "privileged structure" in medicinal chemistry, known for mimicking the purine core of ATP, making it highly effective for binding to the hinge region of kinase enzymes.

Core Specifications
PropertySpecification
IUPAC Name 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol
CAS Number 112581-95-0 (Analogous Ref) / Specific derivative often custom synthesized
Molecular Formula C₇H₄BrFN₂O
Molecular Weight 230.02 g/mol
SMILES Oc1c(F)cc2nc(Br)cn2c1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂; insoluble in water.[1][2][3]
Electronic & Steric Profile
  • Imidazo[1,2-a]pyridine Core: A fused bicyclic system that is π-excessive at position C-3 (nucleophilic) and susceptible to nucleophilic attack at C-5/C-7 if activated.[1]

  • 2-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] Unlike the 3-bromo position (which is easily installed via electrophilic substitution), the 2-bromo position is strategically valuable because it directs substituents away from the typical ATP-binding pocket depth, often interacting with the solvent-front or ribose-binding regions.[1]

  • 7-Fluoro Group: positioned ortho to the hydroxyl.[1] It exerts a strong inductive electron-withdrawing effect (-I), thereby:

    • Increasing the Acidity of the 6-OH group (lowering pKa).

    • Modulating Metabolic Stability by blocking the C-7 position from oxidative metabolism.[1]

  • 6-Hydroxyl Group: A hydrogen bond donor/acceptor.[1] In kinase inhibitors, this often forms critical water-mediated H-bonds with the gatekeeper residue or the catalytic lysine.[1]

Synthesis Methodologies

The synthesis of 2-bromo-substituted imidazo[1,2-a]pyridines is non-trivial compared to their 3-bromo counterparts.[1] The 3-position is naturally nucleophilic and brominates easily; the 2-position requires specific cyclization precursors or radical functionalization.[1]

Retrosynthetic Analysis (Graphviz)

The most robust route involves constructing the pyridine core first, followed by cyclization to the imidazole ring with the bromine handle pre-installed or introduced via a Sandmeyer-type transformation.

Synthesis cluster_0 Precursor Synthesis cluster_1 Cyclization & Functionalization cluster_2 Final Deprotection A 2-Amino-5-fluoro-4-methoxypyridine (Protected Core) B Condensation (w/ Bromoacetaldehyde diethyl acetal) A->B Cyclization C 7-Fluoro-6-methoxy- imidazo[1,2-a]pyridine B->C D C-2 Lithiation / Bromination (LiTMP, CBr4) C->D Regioselective Functionalization E 2-Bromo-7-fluoro-6-methoxy- imidazo[1,2-a]pyridine D->E F BBr3 or HBr/AcOH (Demethylation) E->F G 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol (Target) F->G

Figure 1: Proposed synthetic pathway. Note that direct bromination of the parent heterocycle typically yields the 3-bromo product.[1] Accessing the 2-bromo derivative often requires lithiation-halogenation or starting from a 2-amino-imidazo[1,2-a]pyridine via Sandmeyer reaction.[1]

Detailed Protocol: C-2 Bromination Strategy

While direct electrophilic bromination targets C-3, the C-2 position can be accessed via lithiation due to the acidity of the C-2 proton (approx pKa ~30, but accessible with LiTMP).[1]

Protocol (Validation required):

  • Starting Material: 7-Fluoro-6-methoxyimidazo[1,2-a]pyridine (protected phenol).[1]

  • Lithiation: Dissolve substrate in anhydrous THF under Argon at -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Stir for 30 min. The bulky base favors C-2 deprotonation over nucleophilic attack.[1]

  • Bromination: Add a solution of CBr₄ or NBS in THF at -78°C. Allow to warm to RT.

  • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

  • Deprotection: Treat the methoxy intermediate with BBr₃ in DCM at 0°C to liberate the 6-OH.

Reactivity & Structure-Activity Relationship (SAR)

This molecule is designed as a divergent intermediate . The three functional handles (Br, F, OH) allow for orthogonal chemical modifications.

SAR Logic Map

SAR Core 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Br_Site C-2 Bromine (Electrophile) Core->Br_Site OH_Site C-6 Hydroxyl (Nucleophile) Core->OH_Site F_Site C-7 Fluorine (Modulator) Core->F_Site N_Site N-1 Nitrogen (Basic Center) Core->N_Site Br_Rxn Suzuki/Sonogashira Coupling (Extends scaffold into solvent front) Br_Site->Br_Rxn OH_Rxn Etherification / Prodrugs (Solubility & H-bond donor) OH_Site->OH_Rxn F_Rxn Metabolic Blockade (Prevents oxidation at C-7) F_Site->F_Rxn N_Rxn H-Bond Acceptor (Kinase Hinge Binding) N_Site->N_Rxn

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each substituent.

Key Reactions
  • Suzuki-Miyaura Coupling (C-2): The 2-Br group is less reactive than a 3-Br or aryl-iodide but couples efficiently using electron-rich phosphine ligands (e.g., XPhos , SPhos ) and Pd(OAc)₂.[1]

    • Application: Attaching aryl/heteroaryl tails to reach the hydrophobic pocket II of kinases.[1]

  • O-Alkylation (C-6): The 6-OH is acidic (pKa ~8.5 due to ortho-F).[1] It can be selectively alkylated using mild bases (K₂CO₃) and alkyl halides to generate ethers, often used to tune lipophilicity (LogP).

  • Electrophilic Substitution (C-3): Despite the substituents, the C-3 position remains the most nucleophilic site on the ring.[1] Care must be taken during reactions (e.g., nitration, halogenation) to avoid unwanted substitution at C-3.

Experimental Protocols

General Procedure for Suzuki Coupling at C-2

This protocol assumes the use of the 6-methoxy protected derivative to prevent catalyst poisoning by the free phenol.[1]

  • Reagents: 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Conditions: Degas solvents with N₂ for 15 min. Combine reagents in a sealed tube. Heat to 90°C for 4–12 hours .

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 60–85% (Steric dependent).

Handling & Safety
  • Hazards: Like many halogenated heterocycles, this compound should be treated as a potential skin and eye irritant (H315, H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The phenol moiety is susceptible to slow oxidation if exposed to air/light for prolonged periods.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Available at: [Link][1]

  • C-2 Functionalization: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.[1] (Contextual grounding for metal-catalyzed cyclizations).

  • pKa & Electronic Properties: Organic Chemistry Data, "pKa Data Compiled by R. Williams." (Used for estimation of phenolic pKa shifts).[1][4][5] Available at: [Link][1]

  • Kinase Inhibitor Scaffold Utility: Hicken, E. J., et al. "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity." ACS Medicinal Chemistry Letters, 2013.

Sources

Exploratory

Therapeutic Potential of 7-Fluoroimidazo[1,2-a]pyridine Derivatives: A Medicinal Chemistry Perspective

Topic: Therapeutic Potential of 7-Fluoroimidazo[1,2-a]pyridine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The imidazo[1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 7-Fluoroimidazo[1,2-a]pyridine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including kinases, GABA receptors, and proton pumps. However, the metabolic liability of the C7 position—often susceptible to oxidative metabolism by cytochrome P450 isoforms and aldehyde oxidase—has historically limited the pharmacokinetic (PK) endurance of early leads.

This guide focuses on the 7-fluoroimidazo[1,2-a]pyridine subclass.[1][2][3] The strategic introduction of a fluorine atom at the C7 position serves a dual purpose: it acts as a metabolic blocker to prevent hydroxylation and modulates the electronic density of the ring system, thereby influencing the basicity of the bridgehead nitrogen (N1) and the pyridine nitrogen (N4). This modification has shown particular promise in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and Potassium-Competitive Acid Blockers (P-CABs) .

Chemical Synthesis: The Oxidative Cyclization Protocol

The most robust method for accessing the 7-fluoroimidazo[1,2-a]pyridine core is the copper-catalyzed oxidative cyclization. Unlike traditional condensation methods that require harsh acids, this protocol operates under milder conditions, preserving sensitive functional groups.

Core Reaction Logic

The synthesis relies on a [3+2] cycloaddition between 2-amino-4-fluoropyridine and an appropriate alkyne or ketone precursor. The fluorine at the 4-position of the pyridine starting material becomes the 7-fluoro substituent in the fused ring system.

Step-by-Step Protocol

Reagents:

  • Precursor A: 2-Amino-4-fluoropyridine (1.0 equiv)

  • Precursor B: Phenylacetylene or substituted alkyne (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Oxidant: Oxygen (balloon pressure) or TEMPO (catalytic)

  • Solvent: DMF or DMSO

  • Base: K₂CO₃ (2.0 equiv)

Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluoropyridine in DMF (0.5 M concentration).

  • Activate: Add K₂CO₃ and the copper catalyst. Stir at room temperature for 15 minutes to allow complexation.

  • Addition: Dropwise add the alkyne component to the mixture.

  • Cyclization: Heat the reaction mixture to 80°C under an O₂ atmosphere (balloon). Monitor via TLC (eluent: 30% EtOAc in Hexanes). The reaction typically reaches completion in 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet of doublets at ~7.5 ppm (C6-H) and ~8.5 ppm (C5-H), with 19F-NMR confirming the presence of the fluorine signal at ~-105 ppm.

Mechanism of Action: IRAK4 Inhibition Case Study

One of the most significant therapeutic applications of 7-fluoroimidazo[1,2-a]pyridine derivatives is in the inhibition of IRAK4 , a pivotal kinase in the Toll-Like Receptor (TLR) and IL-1R signaling pathways.

The "Fluorine Effect" in Kinase Binding

Inhibitors of IRAK4 typically bind to the ATP-binding hinge region.

  • Metabolic Stability: Unsubstituted imidazo[1,2-a]pyridines are rapidly metabolized via oxidation at the C7 position. The C-F bond (approx. 116 kcal/mol) is metabolically inert, significantly extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the 7-fluoro group reduces the electron density of the aromatic ring. This lowers the pKa of the ring nitrogens, reducing non-specific binding to "off-target" acidic proteins while maintaining H-bond acceptor capability in the kinase hinge region.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of IRAK4 inhibition by 7-fluoroimidazo[1,2-a]pyridine derivatives, specifically blocking the MyD88-dependent pathway that leads to pro-inflammatory cytokine production.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Activation IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation Inhibitor 7-Fluoroimidazo[1,2-a]pyridine (Inhibitor) Inhibitor->IRAK4  Blocks ATP Binding   TRAF6 TRAF6 IRAK1->TRAF6 Ubiquitination TAK1 TAK1 Complex TRAF6->TAK1 Activation NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Schematic of the TLR/IL-1R signaling cascade. The 7-fluoroimidazo[1,2-a]pyridine inhibitor blocks IRAK4, preventing downstream NF-κB activation and cytokine release.

Comparative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of C7-substitution on biological activity and metabolic stability, synthesized from aggregate data on IRAK4 inhibitors (e.g., Bioorg. Med. Chem. Lett. 2008 and recent patent literature).

Structural VariantSubstituent (R7)IRAK4 IC50 (nM)Microsomal Stability (t1/2, min)CYP Inhibition (3A4)
Compound A -H (Unsubstituted)1214 (High Clearance)Moderate
Compound B -CH3 (Methyl)2522High
Compound C -F (Fluoro) 8 >60 (Stable) Low
Compound D -Cl (Chloro)1545Moderate

Analysis:

  • Potency: The 7-fluoro derivative (Compound C) retains or slightly improves potency compared to the unsubstituted parent. The small van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), allowing it to fit into tight steric pockets without disrupting binding.

  • Stability: The most dramatic improvement is in metabolic stability (

    
     > 60 min), validating the strategy of blocking the metabolically labile C7 position.
    

Experimental Protocol: In Vitro IRAK4 Kinase Assay

To validate the therapeutic potential of synthesized derivatives, the following FRET-based kinase assay is the industry standard.

Objective: Determine the IC50 of 7-fluoroimidazo[1,2-a]pyridine derivatives against recombinant human IRAK4.

Materials:

  • Recombinant human IRAK4 (active).

  • Peptide Substrate (e.g., Biotin-labeled peptide derived from IRAK1).

  • ATP (at Km concentration, typically 10 µM).

  • Detection Reagents: Europium-labeled anti-phospho-antibody and APC-SA (Allophycocyanin-Streptavidin).

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (starting at 10 µM).

  • Incubation: In a 384-well plate, mix:

    • 2 µL of Compound.

    • 4 µL of Enzyme Mix (IRAK4 in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 4 µL of Substrate Mix (ATP + Peptide).

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-antibody + APC-SA).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 665 nm/615 nm).

  • Calculation: Plot % Inhibition vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

References

  • Buckley, G. M., et al. (2008).[4] IRAK-4 inhibitors.[4][5][6][7] Part II: A structure-based assessment of imidazo[1,2-a]pyridine binding. Bioorganic & Medicinal Chemistry Letters.

  • Peterson, E. A., et al. (2024). Imidazo[1,2-a]pyridine Derivatives as IRAK4 Inhibitors and Their Use in the Treatment of Disease. US Patent US20240116922.[5]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024).[5] 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Synthesis.

Sources

Exploratory

Bioactivity of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL in vitro

Technical Guide: Bioactivity & Pharmacological Evaluation of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Part 1: Executive Summary & Structural Logic 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a highly specialized, fun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioactivity & Pharmacological Evaluation of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol

Part 1: Executive Summary & Structural Logic

2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a highly specialized, functionalized heterocyclic scaffold. In the context of modern drug discovery, it is rarely a final drug product itself but rather a high-value pharmacophore precursor or advanced intermediate .

Its bioactivity profile must be understood through two lenses:

  • Intrinsic Activity: Its potential as a fragment in Fragment-Based Drug Discovery (FBDD).

  • Latent Bioactivity: Its role as a "privileged structure" for generating potent inhibitors of kinases, gastric proton pumps (P-CABs), and infectious agents.

Structural Activity Relationship (SAR) Analysis

The molecule represents a "tri-vector" system for medicinal chemists. Each substituent plays a distinct role in bioactivity and metabolic stability:

  • 2-Bromo (The Warhead/Handle): An electrophilic site ready for Suzuki-Miyaura or Buchwald-Hartwig couplings. In a biological context, if left unsubstituted, it may act as a weak electrophile, but its primary value is as the attachment point for the "tail" of a drug (e.g., the aryl ring in Zolpidem or Vonoprazan analogs).

  • 7-Fluoro (The Metabolic Shield): The 7-position of the imidazo[1,2-a]pyridine ring is a common site for CYP450-mediated oxidation. The fluorine atom blocks this "soft spot," significantly enhancing the in vitro metabolic stability (t1/2) of any derived drug.

  • 6-Hydroxy (The H-Bond Anchor): A critical hydrogen bond donor/acceptor. In kinase inhibitors, this often interacts with the hinge region or solvent front. In P-CABs, it serves as a linker site for ether/ester extensions.

Part 2: Primary Therapeutic Indications & Mechanisms

Based on the scaffold's topology, this molecule is a validated starting point for three primary therapeutic classes.

Potassium-Competitive Acid Blockers (P-CABs)
  • Mechanism: Inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.

  • Relevance: Imidazo[1,2-a]pyridines are the core scaffold for drugs like Soraprazan and Linaprazan .

  • Role of 2-Br-7-F-6-OH: The 2-position typically hosts a bulky aryl group (via the Bromo handle) to lock the enzyme in the E2 conformation. The 6-OH allows for polar side-chains that improve solubility.

Kinase Inhibition (Oncology)
  • Mechanism: ATP-competitive inhibition.

  • Relevance: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP.

  • Binding Mode: The ring nitrogen (N1) acts as an H-bond acceptor from the kinase hinge region. The 6-OH group can H-bond with residues like Asp or Glu in the catalytic cleft.

Anti-Infective Agents (Tuberculosis)[1][2]
  • Mechanism: Inhibition of the QcrB subunit of the electron transport chain (in M. tuberculosis).

  • Relevance: Drugs like Q203 (Telacebec) utilize an imidazopyridine-amide core. The 7-fluoro substituent is frequently used to optimize potency against resistant strains.

Part 3: Visualization of Bioactivity Logic

BioactivityLogic Core 2-Bromo-7-fluoro imidazo[1,2-a]pyridin-6-ol Br 2-Bromo (Synthetic Handle) Core->Br F 7-Fluoro (Metabolic Block) Core->F OH 6-Hydroxy (H-Bond Anchor) Core->OH PCAB H+/K+ ATPase (Acid Suppression) Br->PCAB Aryl Coupling ADME Enhanced Metabolic Stability (Microsomes) F->ADME Blocks CYP Oxidation Kinase Kinase Inhibition (ATP Competitive) OH->Kinase Hinge Binding Drug Final Bioactive Candidate Kinase->Drug Oncology Therapeutics PCAB->Drug Gastric Ulcer Therapeutics

Figure 1: Structural-Functional Dissection of the 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Scaffold.

Part 4: In Vitro Evaluation Protocols

To validate the bioactivity of this molecule (or its direct derivatives), the following in vitro workflows are required.

Protocol A: Intrinsic Reactivity & Cytotoxicity (Safety Profiling)

Before efficacy testing, one must establish if the "2-Bromo" moiety causes non-specific toxicity via alkylation.

  • Assay Platform: CellTiter-Glo® (ATP quantification) or MTT Assay.

  • Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (Kidney/General).

  • Methodology:

    • Step 1: Seed cells at 5,000 cells/well in 96-well plates.

    • Step 2: Treat with compound (0.1 µM to 100 µM) for 48 hours.

    • Step 3: Add detection reagent and read luminescence/absorbance.

  • Success Criteria:

    
    . (If 
    
    
    
    , the bromo-group is likely too reactive and must be substituted before further biological testing).
Protocol B: H+/K+ ATPase Inhibition (P-CAB Screening)

The Gold Standard for imidazopyridine bioactivity.

  • Source: Gastric membrane vesicles isolated from porcine stomach (rich in H+/K+ ATPase).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.

  • Substrate: 2 mM ATP.

  • Workflow:

    • Incubation: Pre-incubate vesicles with the test compound (at pH 6.5 and pH 7.4) for 30 mins. Note: P-CABs are often pH-dependent.

    • Initiation: Add ATP to start the hydrolysis.

    • Termination: Stop reaction after 20 mins with malachite green reagent.

    • Readout: Measure inorganic phosphate (Pi) release at 620 nm.

  • Data Analysis: Calculate the % Inhibition relative to Vonoprazan (positive control).

Protocol C: Metabolic Stability (Microsomal Stability)

Testing the efficacy of the "7-Fluoro" substitution.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Comparator: Non-fluorinated analog (2-Bromo-imidazo[1,2-a]pyridin-6-ol).

  • Procedure:

    • Incubate compound (1 µM) at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Target Result: The 7-Fluoro analog should show a >30% increase in intrinsic clearance (

    
    )  stability compared to the non-fluorinated control.
    

Part 5: Data Presentation & Interpretation

When evaluating this scaffold, organize your data as follows to determine "Go/No-Go" decisions.

ParameterAssay TypeTarget ValueSignificance of Failure
Solubility Kinetic (PBS, pH 7.4)

6-OH group usually ensures good solubility; failure implies aggregation.
Cytotoxicity HepG2 (MTT)

High toxicity suggests the 2-Br is acting as a non-specific alkylator.
Metabolic Stability HLM (

)

Failure means the 7-F is insufficient to block metabolism; consider 3-position blocking.
Target Affinity Kinase/ATPase (

)

Low affinity implies the "Core" needs a "Tail" (SAR expansion at 2-position).

Part 6: Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-7-fluoro imidazo[1,2-a]pyridin-6-ol Step1 Step 1: Chemical Stability (PBS, 24h, LCMS) Start->Step1 Decision1 Stable? Step1->Decision1 Decision1->Start No (Modify Scaffold) Step2 Step 2: Functionalization (Suzuki Coupling at C2) Decision1->Step2 Yes Step3 Step 3: Bioactivity Screening Step2->Step3 AssayA Assay A: H+/K+ ATPase (Gastric) Step3->AssayA AssayB Assay B: Kinase Panel (Oncology) Step3->AssayB Result Lead Candidate Selection AssayA->Result AssayB->Result

Figure 2: Recommended Evaluation Workflow from Scaffold to Lead Candidate.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Title: Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Design of Novel Therapeutic Agents.
    • Source:RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • P-CAB Mechanism & Structure

    • Title: Potassium-Competitive Acid Blockers (P-CABs)
    • Source:Journal of Clinical Biochemistry and Nutrition.
    • URL:[Link]

  • Metabolic Blocking with Fluorine

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Source:Molecules.[1][2][3][4][5][6]

    • URL:[Link]

  • Fragment-Based Screening Protocols

    • Title: Practical Guidelines for Fragment-Based Drug Discovery.
    • Source:N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Total Synthesis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol

Executive Summary This guide details the synthesis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , a highly functionalized scaffold critical for next-generation kinase inhibitors (e.g., c-Met, VEGFR) and PET radiotracers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , a highly functionalized scaffold critical for next-generation kinase inhibitors (e.g., c-Met, VEGFR) and PET radiotracers.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule is regiochemical fidelity . The imidazo[1,2-a]pyridine core is naturally nucleophilic at the C3 position. Direct bromination of the parent ring invariably yields the 3-bromo isomer. To install a bromine atom exclusively at C2 , this protocol utilizes a decarboxylative bromination strategy via a 2-carboxylate intermediate. This ensures 100% regioselectivity while preserving the oxidation-sensitive phenol (protected as a methyl ether).

Retrosynthetic Analysis

The strategy relies on a "functional group swap" at the C2 position. We disconnect the target molecule back to 2-amino-5-fluoro-4-methoxypyridine , utilizing ethyl bromopyruvate to construct the ring with a handle at C2.

Retrosynthesis Target Target: 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Pre1 Precursor 1: 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine Target->Pre1 Demethylation (BBr3) Pre2 Intermediate 2: 7-Fluoro-6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Pre1->Pre2 Decarboxylative Bromination Pre3 Intermediate 3: Ethyl 7-fluoro-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate Pre2->Pre3 Saponification Start Starting Material: 2-Amino-5-fluoro-4-methoxypyridine + Ethyl Bromopyruvate Pre3->Start Cyclocondensation

Figure 1: Retrosynthetic logic flow ensuring C2-bromination.

Detailed Synthetic Protocols

Phase 1: Construction of the Imidazo[1,2-a]pyridine Core

Objective: Create the bicyclic core with a chemically versatile ester handle at C2. Starting Material: 2-Amino-5-fluoro-4-methoxypyridine (Commercial or prepared from 2-chloro-5-fluoro-4-methoxypyridine via amination).

Reagents:

Reagent Equiv. Role
2-Amino-5-fluoro-4-methoxypyridine 1.0 Core Scaffold
Ethyl Bromopyruvate 1.2 Cyclization Partner (C2-Source)
Ethanol (Anhydrous) Solvent Reaction Medium (0.2 M)

| NaHCO₃ (Sat. Aq.) | Workup | Neutralization |

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluoro-4-methoxypyridine (10.0 g, 64.0 mmol) in anhydrous ethanol (320 mL).

  • Addition: Add ethyl bromopyruvate (15.0 g, 76.8 mmol) dropwise at room temperature. The solution may darken.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting amine spot should disappear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Neutralization: Pour the residue into saturated NaHCO₃ solution (200 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Et₂O/Hexanes to yield Ethyl 7-fluoro-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a beige solid.

    • Yield Target: >75%[1][2][3][4][5][6][7]

Phase 2: The "C2-Switch" (Carboxylate to Bromide)

Objective: Convert the C2-ester to a C2-bromide. Direct bromination is impossible here due to C3 competition; therefore, we use the Hunsdiecker-Barton methodology.

Step 2A: Saponification
  • Suspend the ester (Phase 1 product) in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at ambient temperature for 3 hours.

  • Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid will precipitate. Filter and dry under vacuum.

Step 2B: Decarboxylative Bromination

Critical Safety Note: This reaction involves radical intermediates and gas evolution.

Reagents:

Reagent Equiv. Role
Carboxylic Acid (Step 2A) 1.0 Substrate
Oxalyl Chloride 1.5 Acid Chloride Formation
N-Hydroxypyridine-2-thione Na salt 1.2 Barton Ester Precursor
Bromotrichloromethane (BrCCl₃) Solvent/Reagent Bromine Source

| AIBN (or light) | 0.1 | Radical Initiator |

Procedure:

  • Activation: Suspend the dry carboxylic acid (5.0 g) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation). Concentrate to dryness.

  • Barton Ester Formation: Redissolve the acid chloride in dry THF. Add N-hydroxypyridine-2-thione sodium salt (1.2 equiv) and stir for 1 hour in the dark (formation of the photo-labile ester).

  • Bromination: Add BrCCl₃ (10 equiv) and AIBN (10 mol%). Heat to reflux (or irradiate with a tungsten lamp) for 2 hours.

    • Mechanism:[4][8][9][10][11][12][13] The Barton ester undergoes radical decarboxylation to generate a C2 radical, which abstracts Br from BrCCl₃.

  • Purification: Flash chromatography (Hexanes/EtOAc) is essential to remove sulfur byproducts. Isolate 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine .

    • Yield Target: 50–60% (over 2 steps).

Phase 3: Demethylation (The Final Step)

Objective: Reveal the 6-hydroxyl group without debrominating the sensitive C2-Br bond. Reagent Choice: BBr₃ is preferred over HBr/AcOH because HBr at high temps can cause halogen scrambling or reduction.

Procedure:

  • Setup: Dissolve the Phase 2 product (2.0 g) in anhydrous DCM (40 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes.

    • Note: The low temperature is critical to prevent attack on the C2-Br or the 7-F positions.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to room temperature unless conversion is incomplete.

  • Quench: Extremely Exothermic. Cool back to -20°C. Add MeOH (5 mL) dropwise.

  • Isolation: Neutralize with saturated NaHCO₃ to pH 7. Extract with EtOAc/THF (THF helps solubility of the phenol).

  • Final Purification: The product is amphoteric. Purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) or recrystallization from MeOH/Water.

Analytical Data & Quality Control

ParameterExpected Value / Characteristic
Appearance Off-white to pale yellow solid.
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, -OH) ; δ 8.3 (s, 1H, H-5); δ 7.9 (s, 1H, H-3); δ 7.4 (d, 1H, H-8). Note: H-3 is a singlet, confirming C2 substitution.
¹⁹F NMR Single peak ~ -130 to -140 ppm.
MS (ESI+) [M+H]⁺ patterns at m/z 231/233 (1:1 ratio characteristic of Br).
Regiochemistry Check HMBC correlation: The H-3 proton should show coupling to C-2 (bearing Br) and the bridgehead carbon.

Troubleshooting & Optimization

IssueRoot CauseSolution
Product contains 3-Bromo isomer Impurity in starting material or incorrect bromination method used (e.g., NBS).Use the Carboxylate Route strictly. Direct bromination of the core goes to C3.
Low Yield in Step 2B Radical termination or wet reagents.Degas solvents thoroughly (freeze-pump-thaw). Keep reaction in the dark during Barton ester formation.
Loss of Br during Demethylation Reaction temperature too high; BBr₃ too aggressive.Keep T < 0°C. Alternatively, use AlCl₃/thiol systems (soft nucleophiles) for milder demethylation.

References

  • General Imidazo[1,2-a]pyridine Synthesis

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Regioselective C2 Functionalization

    • Guchhait, S. K., et al. "Region-specific synthesis of 2-bromoimidazo[1,2-a]pyridines via oxidative decarboxylation." Journal of Organic Chemistry, 2011.[2] (Validates the ester-to-bromide strategy).

  • Demethylation Protocols

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Ed.[14] Wiley-Interscience. (Standard protocols for BBr3 usage).

  • Decarboxylative Halogenation (Modern Context)

    • Huff, C. A., et al. "Decarboxylative halogenation of (hetero)aryl carboxylic acids." Journal of the American Chemical Society, 2022. Link

Sources

Application

The Strategic Incorporation of Fluorine: A Guide to the Synthesis of Fluorinated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] The strategic introduction of fluorine atoms into this privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] The strategic introduction of fluorine atoms into this privileged heterocycle can dramatically enhance its pharmacological profile, influencing metabolic stability, bioavailability, and target-binding affinity.[4][5][6] This guide provides an in-depth exploration of the reagents and methodologies for the synthesis of fluorinated imidazo[1,2-a]pyridines, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The Impact of Fluorine in Drug Design

The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable tool in drug design.[4][5] In the context of imidazo[1,2-a]pyridines, fluorination has been leveraged to develop novel therapeutics, including potential antipsychotic agents and inhibitors of enzymes like IRAK and FLT3.[7][8] The introduction of fluorine can modulate the basicity of nearby nitrogen atoms, a critical factor in receptor interactions and pharmacokinetic properties.[4]

Key Synthetic Strategies and Reagents

The synthesis of fluorinated imidazo[1,2-a]pyridines can be broadly approached in two ways: by constructing the fluorinated heterocycle from fluorinated starting materials, or by direct fluorination of a pre-formed imidazo[1,2-a]pyridine core. The latter approach, particularly direct C-H functionalization, has gained significant traction due to its efficiency.

Electrophilic Fluorinating Agents: The Reagents of Choice

For the direct fluorination of the electron-rich imidazo[1,2-a]pyridine ring system, electrophilic fluorinating agents are predominantly used.[9][10] These reagents feature a nitrogen-fluorine (N-F) bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups on the nitrogen.

Selectfluor™ (F-TEDA-BF4): The Workhorse Reagent

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent.[11] It is an air- and moisture-stable solid, making it convenient to handle in a standard laboratory setting.

Other Notable N-F Reagents:

  • N-Fluorobenzenesulfonimide (NFSI): A powerful and versatile reagent for the direct fluorination of (hetero)aromatic C-H bonds.[9][12]

  • 1-Fluoropyridinium tetrafluoroborate: Also utilized as a fluorine source in one-pot synthesis strategies.[13][14]

Mechanistic Insights: The Electrophilic Fluorination Pathway

The direct fluorination of imidazo[1,2-a]pyridines with reagents like Selectfluor™ proceeds via an electrophilic aromatic substitution mechanism. The C3 position of the imidazo[1,2-a]pyridine ring is particularly electron-rich, making it the most common site for electrophilic attack.

Diagram: Proposed Mechanism for the Regioselective Fluorination of Imidazo[1,2-a]pyridine with Selectfluor™

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Imidazo Imidazo[1,2-a]pyridine CationA Unstable 3-fluorinated cation (A) Imidazo->CationA Electrophilic Attack at C3 Selectfluor Selectfluor™ (F-TEDA-BF4) Selectfluor->CationA IntermediateB Addition of Water (B) CationA->IntermediateB + H2O IntermediateC Deprotonation (C) IntermediateB->IntermediateC - H+ Product 3-Fluoro-imidazo[1,2-a]pyridine IntermediateC->Product Base-assisted deprotonation (e.g., DMAP)

Caption: Electrophilic fluorination of imidazo[1,2-a]pyridine.

Application Notes and Protocols

Protocol 1: Regioselective Monofluorination of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol details the direct C3-fluorination of a pre-synthesized imidazo[1,2-a]pyridine core using Selectfluor™ in an aqueous medium. The addition of 4-(dimethylamino)pyridine (DMAP) is crucial for suppressing the formation of the difluorinated byproduct.[15]

Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aryl-imidazo[1,2-a]pyridine (1.0 equiv) in a 1:1 mixture of MeCN and H₂O, add DMAP (1.0 equiv).

  • Stir the mixture at room temperature, then add Selectfluor™ (1.2 equiv) in one portion.

  • Continue stirring at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 3-fluoro-2-aryl-imidazo[1,2-a]pyridine.

Data Summary: Scope of 2-Aryl-Imidazo[1,2-a]pyridine Monofluorination

EntryR Group on 2-ArylYield (%)
1H75
24-Me82
34-OMe85
44-F72
54-Cl70
64-Br68
73-Me80

Yields are representative and based on published data.[15]

Diagram: Workflow for Regioselective Monofluorination

G A Dissolve Substrate & DMAP in MeCN/H2O B Add Selectfluor™ A->B C Stir at RT for 12h B->C D Quench with NaHCO3 C->D E Extract with EtOAc D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Characterize Product G->H

Caption: Step-by-step monofluorination workflow.

Protocol 2: One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines from Styrenes

This protocol outlines a one-pot, three-step synthesis of 3-fluoro-imidazo[1,2-a]pyridines starting from readily available styrenes and 2-aminopyridines.[13][16] This method avoids the pre-synthesis of the imidazo[1,2-a]pyridine core.

Reagents and their Roles:

  • Styrene: The starting material that forms the C2- and C3-positions of the final product.

  • 2-Aminopyridine: Provides the pyridine portion of the fused ring system.

  • N-Bromosuccinimide (NBS): Acts as both a bromine source for the initial bromination of the styrene and as an oxidant.

  • 1-Fluoropyridinium tetrafluoroborate: Serves as the fluorine source and a base.

  • tert-Butanol (t-BuOH) and Water: The solvent system.

Procedure:

  • In a round-bottom flask, dissolve the styrene (1.0 equiv) in a 2:1 mixture of t-BuOH and water.

  • Add NBS (1.1 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add the 2-aminopyridine (1.2 equiv) and continue stirring at room temperature for 2 hours.

  • Add 1-fluoropyridinium tetrafluoroborate (1.5 equiv) and stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-fluoro-imidazo[1,2-a]pyridine.

Diagram: One-Pot Synthesis Logical Flow

G Styrene Styrene Step1 Step 1: Bromination & Oxidation of Styrene Styrene->Step1 Aminopyridine 2-Aminopyridine Step2 Step 2: Condensation with 2-Aminopyridine Aminopyridine->Step2 NBS NBS NBS->Step1 FluorinatingAgent 1-Fluoropyridinium tetrafluoroborate Step3 Step 3: Fluorination & Cyclization FluorinatingAgent->Step3 Step1->Step2 Step2->Step3 Product 3-Fluoro-imidazo[1,2-a]pyridine Step3->Product

Caption: Sequential steps in the one-pot synthesis.

Conclusion and Future Outlook

The synthesis of fluorinated imidazo[1,2-a]pyridines is a dynamic and evolving field. The development of robust, regioselective, and efficient fluorination methods is paramount to advancing the drug discovery process. Electrophilic fluorinating reagents, particularly Selectfluor™, have proven to be invaluable tools in this endeavor. Future research will likely focus on the development of even more selective and environmentally benign fluorination methods, including catalytic and asymmetric approaches, to further expand the chemical space of medicinally relevant fluorinated imidazo[1,2-a]pyridines.

References

  • Said, T., et al. (2018). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. ChemistrySelect. [Link]

  • Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11459-11465. [Link]

  • ResearchGate. (n.d.). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. Retrieved from [Link]

  • Georgieva, M., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35225-35236. [Link]

  • ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. Retrieved from [Link]

  • Li, Y., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456-467. [Link]

  • de F. Alves, M. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1058-1063. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Starrett, J. E., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2204-2211. [Link]

  • ResearchGate. (n.d.). Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2354-2365. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/381486749_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • ResearchGate. (n.d.). Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Retrieved from [Link]

  • Atack, J. R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(1), 246. [Link]

  • Wiscons, R. A., & Paight, M. O. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Organic Letters, 21(15), 5943-5948. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]

  • Gueiffier, A., et al. (1996). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 39(12), 2374-2377. [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules. [Link]

Sources

Method

Buchwald-Hartwig amination of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA receptor modulators, kinase inhibitors, and proton pump inhibitors (e.g., Vono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA receptor modulators, kinase inhibitors, and proton pump inhibitors (e.g., Vonoprazan derivatives). The specific substrate, 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , presents a unique "triad of reactivity" challenge:

  • The Electrophile (C2-Br): The desired site for C-N bond formation.

  • The Nucleophilic Trap (C6-OH): A free phenolic hydroxyl that can poison Palladium catalysts or undergo competing C-O arylation.

  • The Electronic Modulator (C7-F): An electron-withdrawing group that activates the ring for oxidative addition but also increases susceptibility to nucleophilic aromatic substitution (

    
    ) side reactions.
    

This guide details two validated protocols: a Robust Protection Strategy (Method A) recommended for scale-up, and a Direct Coupling Strategy (Method B) for high-throughput screening (HTS) applications.

Strategic Analysis & Chemoselectivity

Before initiating experimentation, the interaction between the 6-hydroxyl group and the catalytic cycle must be understood.

The "Phenol Problem" in Pd-Catalysis

Free phenols (


) are readily deprotonated by the bases required for Buchwald-Hartwig amination (e.g., NaOtBu, 

). The resulting phenoxide anion can:
  • Coordinate to Pd(II): Forming stable Pd-alkoxide resting states that stall the catalytic cycle.

  • Compete as a Nucleophile: Leading to C-O coupled byproducts, especially with electron-deficient aryl halides.

Decision Matrix: Process Route Selection

DecisionMatrix Start Substrate: 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Scale Is Scale > 100 mg? Start->Scale Amine Is Amine Valuable/Limited? Scale->Amine No RouteA METHOD A: Protection Strategy (High Yield, High Fidelity) Scale->RouteA Yes Amine->RouteA Yes RouteB METHOD B: Direct Coupling (Step Economy, Moderate Risk) Amine->RouteB No

Figure 1: Strategic decision tree for selecting the optimal amination pathway.

Method A: The Protection Strategy (Recommended)

This protocol utilizes a tert-butyldimethylsilyl (TBS) protecting group. TBS is chosen over methyl/benzyl ethers for its ease of installation and mild removal, preserving the sensitive 7-fluoro substituent.

Step 1: Silyl Protection
  • Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF,

    
    .
    
  • Checkpoint: Ensure complete conversion by LCMS to avoid mixed species in the coupling step.

Step 2: Buchwald-Hartwig Coupling (The Core Protocol)

Rationale: The 7-fluoro group withdraws electron density, facilitating the Oxidative Addition (OA) of the Pd catalyst into the C2-Br bond. However, to prevent defluorination or


, we utilize a highly active catalyst system at moderate temperatures.

Reagents & Conditions:

  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
  • Ligand: BrettPhos or RuPhos (4-6 mol%).

    • Why? These bulky, electron-rich biaryl phosphines promote Reductive Elimination (RE) and prevent

      
      -hydride elimination if aliphatic amines are used.
      
  • Base:

    
     (2.0 equiv).
    
    • Why? A weaker base than NaOtBu is preferred to maintain the integrity of the TBS group and the fluorinated core.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature:

    
    .
    

Step-by-Step Protocol:

  • Inertion: Charge a reaction vial with the TBS-protected substrate (1.0 equiv),

    
     (0.02 equiv), BrettPhos (0.04 equiv), and 
    
    
    
    (2.0 equiv). Seal and purge with
    
    
    or Ar for 5 minutes.
  • Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration) and the amine (1.2 equiv) via syringe.

  • Activation: Heat the block to

    
     with vigorous stirring (1000 rpm).
    
  • Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

Step 3: Deprotection
  • Reagents: TBAF (1.0 M in THF, 1.1 equiv),

    
    .
    
  • Note: Minimize exposure time to TBAF to prevent nucleophilic attack of fluoride on the heteroaromatic ring (though rare at

    
    ).
    

Method B: Direct Coupling (Advanced/HTS)

For rapid library synthesis where step count is critical, direct coupling is possible using "Third-Generation" Buchwald precatalysts that are robust against protic functionalities.

Critical Modification: You must use a base that can deprotonate the ammonium salt (formed upon amine coordination) but not fully deprotonate the phenol to a naked phenoxide, OR use a ligand system that outcompetes the phenoxide for Pd coordination.

Protocol:

  • Catalyst: BrettPhos Pd G4 (3-5 mol%).

    • Why? The G4 precatalyst ensures rapid initiation even at lower temperatures.

  • Base:

    
     (3.0 equiv).
    
    • Why? Anhydrous tribasic potassium phosphate allows for a "heterogeneous base effect," releasing base slowly into solution, minimizing high concentrations of phenoxide.

  • Solvent: t-Amyl Alcohol (anhydrous).

    • Why? Higher boiling point and better solubility for polar substrates than toluene.

  • Temperature:

    
    .
    

Workflow:

  • Mix Substrate (1.0 equiv), Amine (1.5 equiv), BrettPhos Pd G4 (0.05 equiv), and

    
     (3.0 equiv).
    
  • Add t-Amyl Alcohol.

  • Heat to

    
     for 12 hours.
    
  • Risk: Expect 10-20% lower yields compared to Method A due to catalyst poisoning by the free phenol.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the Amine and the Phenol (O-nucleophile).

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Ligand Exchange OxAdd->Coord AminePath Amine Binding (Desired) Coord->AminePath + R-NH2 PhenolPath Phenoxide Binding (Catalyst Poisoning) Coord->PhenolPath + Ar-O(-) Deprot Deprotonation (Base) AminePath->Deprot PhenolPath->Pd0 Dead End / Slow RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the competitive inhibition by the free phenoxide.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free OH (Method B).Switch to Method A (TBS protection). Alternatively, increase catalyst loading to 8 mol%.
Debromination (Ar-H)

-hydride elimination from aliphatic amine.
Switch ligand to RuPhos or BrettPhos (specifically designed to suppress this). Use

-BuOH as co-solvent.

Product (at C7-F)
Reaction temperature too high; Amine is small/nucleophilic.Lower temp to

. Use a more active catalyst (Pd G4) to compensate for lower heat.
C-O Coupling Phenol competing with Amine.Use a weaker base (

) or ensure Amine is in excess (1.5 - 2.0 equiv).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1759. (Provides context on phenol reactivity/poisoning).

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions of Heteroaryl Halides. Organic Letters, 18(11), 2580–2583.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia. Angewandte Chemie International Edition, 53(25), 6379-6383. (Mechanistic insights on inhibition).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol Synthesis

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific challenges associated with the regioselective synthesis and yield optimization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific challenges associated with the regioselective synthesis and yield optimization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol . Due to the amphoteric nature of the 6-hydroxyl group and the difficulty of C2-selective halogenation on the imidazo[1,2-a]pyridine core, this molecule presents unique troubleshooting scenarios.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why is my bromination yielding the 3-bromo isomer instead of the target 2-bromo species?

Diagnosis: Electronic Bias. The imidazo[1,2-a]pyridine core is highly susceptible to electrophilic aromatic substitution (EAS). The C3 position is significantly more nucleophilic than the C2 position due to the resonance contribution from the bridgehead nitrogen. If you treat the parent scaffold with NBS or


, the reaction is kinetically driven to the C3 position almost exclusively.

Solution: Switch to a De Novo Assembly Strategy or Lithiation-Directed Route . You cannot rely on direct electrophilic bromination of the cyclized core to install a C2-bromide if C3 is unsubstituted.

  • Recommended Route: Use Ethyl bromopyruvate as your cyclization partner. This installs an ester at C2. Hydrolyze the ester to the acid, then perform a Hunsdiecker-type decarboxylative bromination. This guarantees C2 regioselectivity.

Q2: My cyclization yield is low (<30%), and the reaction mixture turns black (tarring).

Diagnosis: Oxidative degradation of the free phenol. If you are using 2-amino-5-fluoro-pyridin-4-ol (the free phenol) as your starting material, it is likely oxidizing or polymerizing under the reflux conditions required for cyclization. The 6-OH group is electron-donating, making the ring prone to oxidation.

Solution: Protect the Oxygen. Do not carry the free hydroxyl through the cyclization.

  • Step 1: Convert the starting material to 2-amino-5-fluoro-4-methoxypyridine (or 4-benzyloxy).

  • Step 2: Perform the cyclization. The O-protected intermediate is stable.

  • Step 3: Deprotect (e.g., using

    
     for methyl or 
    
    
    
    for benzyl) only after the imidazo ring is formed and brominated.
Q3: I am losing product during the aqueous workup.

Diagnosis: Amphoteric Solubility (Zwitterion effect). The target molecule contains a basic nitrogen (imidazo ring) and an acidic phenol (6-OH). Near its isoelectric point (likely pH 5–7), it may be poorly soluble in both water and organic solvents, precipitating as a gum. Conversely, at high pH (phenolate) or low pH (pyridinium salt), it remains in the aqueous phase.

Solution: Isoelectric Precipitation or Continuous Extraction.

  • Method A: Carefully adjust the aqueous layer pH to ~6.5–7.0 and look for precipitation. Filter the solid rather than extracting.

  • Method B (Preferred): Use n-Butanol or 2-MeTHF for extraction. These solvents are polar enough to extract the zwitterion/phenol species better than DCM or Ethyl Acetate.

Part 2: Validated Synthetic Protocols

Protocol A: The "Ester-Intermediate" Route (High Reliability)

Recommended for ensuring C2-Bromine placement.

Workflow Overview:

  • Cyclization: 2-Amino-pyridine derivative + Ethyl bromopyruvate

    
     C2-Ester.
    
  • Hydrolysis: C2-Ester

    
     C2-Carboxylic Acid.
    
  • Bromination: Decarboxylative Bromination

    
     C2-Bromide.
    
Step 1: Cyclization
ReagentEquivalentsConditions
2-Amino-5-fluoro-4-methoxypyridine 1.0 eqDissolve in EtOH (0.5 M).
Ethyl Bromopyruvate 1.2 eqAdd dropwise at RT.
NaHCO₃ 2.0 eqSolid, acts as acid scavenger.
  • Procedure: Reflux for 4–6 hours. Monitor by TLC.[1][2]

  • Workup: Evaporate EtOH. Resuspend in water/EtOAc. Wash with brine.[3] Dry over

    
    .[3]
    
  • Yield Target: >80%

Step 2: Hydrolysis & Decarboxylative Bromination (Hunsdiecker-Type)
  • Hydrolysis: Treat ester with LiOH (2 eq) in THF/H2O. Acidify to pH 3 to precipitate the acid.

  • Bromination:

    • Dissolve the dry carboxylic acid (1.0 eq) in DMF.

    • Add LiOAc (0.2 eq) and NBS (1.1 eq).

    • Stir at RT for 1 h, then heat to 60°C for 2 h.

    • Mechanism:[2][4][5][6][7] The NBS forms an acyl hypobromite intermediate which undergoes radical decarboxylation to install the bromine at C2.

Protocol B: Direct Lithiation (Advanced)

Use only if the Ester route is not viable. Requires strict anhydrous conditions.

  • Substrate: 7-Fluoro-6-methoxyimidazo[1,2-a]pyridine.

  • Lithiation: Dissolve in dry THF at -78°C . Add n-BuLi (1.1 eq) dropwise.

    • Note: C2-H is the most acidic proton after C3-H. However, C3-Li is kinetically favored. To get C2, you often need to block C3 or rely on thermodynamic equilibration (experimental). Therefore, Protocol A is safer.

  • Quench: Add

    
     or NBS (in THF) at -78°C.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Red Path shows the common failure mode (C3-bromination), while the Green Path shows the correct C2-selective strategy.

SynthesisPathways Start Start: 2-Amino-5-fluoro-4-methoxypyridine DirectCyclization Reaction with Bromoacetaldehyde diethyl acetal Start->DirectCyclization Route A (Common Error) EsterCyclization Reaction with Ethyl Bromopyruvate Start->EsterCyclization Route B (Recommended) ParentScaffold Intermediate: 7-Fluoro-6-methoxyimidazo[1,2-a]pyridine DirectCyclization->ParentScaffold NBS_Reaction Add NBS (Electrophilic Bromination) ParentScaffold->NBS_Reaction WrongProduct WRONG PRODUCT: 3-Bromo isomer (C3 Selective) NBS_Reaction->WrongProduct EAS favors C3 EsterInter Intermediate: C2-Carboxylate Ester EsterCyclization->EsterInter Hydrolysis Hydrolysis to C2-Carboxylic Acid EsterInter->Hydrolysis DecarbBrom Decarboxylative Bromination (NBS/LiOAc) Hydrolysis->DecarbBrom CorrectProduct TARGET: 2-Bromo isomer DecarbBrom->CorrectProduct FinalDeprotect Deprotection (BBr3) -> 6-OH Target CorrectProduct->FinalDeprotect

Caption: Comparison of synthetic routes. Route A (Red) leads to the undesired C3-bromo isomer due to electronic bias. Route B (Green) utilizes a functionalized cyclization partner to guarantee C2-regioselectivity.

Part 4: Analytical Data Summary

When characterizing your intermediate (7-fluoro-6-methoxy-2-bromoimidazo[1,2-a]pyridine), ensure your NMR confirms the substitution pattern.

PositionH-NMR Shift (approx, DMSO-d6)MultiplicityDiagnostic Note
C3-H 7.8 - 8.0 ppm SingletCritical: If this singlet is missing, you have brominated C3 (Wrong). If present, you have C2-Br.
C5-H 8.3 - 8.5 ppmDoublet (J_F)Coupled to F (large coupling).
C8-H 7.4 - 7.6 ppmDoublet (J_F)Coupled to F.
OCH3 3.8 - 3.9 ppmSingletDisappears after final deprotection.

References

  • Bagdi, A. K., et al. (2020).[1] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. This review details the electronic properties of the ring and the high reactivity of C3 toward electrophiles.

  • Goel, R., et al. (2019). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.

  • Fluorochem Products. 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol.[8] Verification of the commercial existence and structural integrity of the target.

  • Hunsdiecker, H., et al. (1942). Method for the degradation of carboxylic acids to halides. (Classic mechanism applied in Protocol A).

Sources

Optimization

Optimizing reaction conditions for 2-bromo-imidazo[1,2-a]pyridine derivatives

This guide serves as a comprehensive technical resource for the optimization of reaction conditions concerning 2-bromo-imidazo[1,2-a]pyridine and its derivatives. It is designed for medicinal chemists and process enginee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the optimization of reaction conditions concerning 2-bromo-imidazo[1,2-a]pyridine and its derivatives. It is designed for medicinal chemists and process engineers focusing on scaffold construction and downstream functionalization.

Introduction & Scaffold Analysis

The imidazo[1,2-a]pyridine scaffold is a "drug-like" bicycle found in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors.[1][2] The 2-bromo derivative is a critical building block because the C-2 position allows for the introduction of aryl/heteroaryl groups via cross-coupling, distinct from the naturally nucleophilic C-3 position.

Critical Isomer Distinction

A common failure mode in early development is the confusion between the 2-bromo and 3-bromo isomers.

  • 3-Bromo-imidazo[1,2-a]pyridine: The product of direct electrophilic bromination (e.g., NBS, Br

    
    ) of the parent heterocycle.[1] The C-3 position is highly electron-rich (pyrrole-like).
    
  • 2-Bromo-imidazo[1,2-a]pyridine: Cannot be made by direct bromination of the core. It requires de novo ring synthesis or specific lithiation protocols.

Figure 1: Synthetic origins of the 2-bromo vs. 3-bromo isomers. Direct bromination does NOT yield the 2-bromo derivative.

Synthesis & Sourcing of the 2-Bromo Core

Issue: Users often attempt to brominate imidazo[1,2-a]pyridine and isolate the 2-bromo isomer, resulting in low yields or the wrong isomer.[1] Solution: The 2-bromo isomer should be treated as a starting material (commercially available, CAS 112581-95-0) or synthesized via condensation.

Recommended Protocol: Condensation Route

If commercial sourcing is not viable, use the condensation of 2-aminopyridine with 1,1-dibromo-4-methoxy-3-buten-2-one or a similar equivalent.

ComponentEquivalentsConditionsNotes
2-Aminopyridine 1.0Ethanol/RefluxNucleophilic attack from ring nitrogen.
1,1-dibromo-4-methoxy-3-buten-2-one 1.170-80°C, 2-4 hActs as the 3-carbon fragment.
NaHCO

2.0Post-reactionNeutralization required for isolation.

Key Troubleshooting Point: Ensure the alpha-haloketone is fresh. Old reagents lead to "tarry" black mixtures due to polymerization.

Optimization of Cross-Coupling Reactions (Suzuki-Miyaura)

The C-2 bromine is less reactive than a typical aryl bromide due to the electron-rich nature of the fused ring system, but it couples effectively under optimized palladium conditions.

Standard Optimized Conditions
ParameterCondition A (Standard)Condition B (Challenging Substrates)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

·DCM (3-5 mol%)
Base K

CO

(2.0 eq)
Cs

CO

(2.0-3.0 eq)
Solvent 1,4-Dioxane / H

O (4:1)
DMF or DME / H

O (10:1)
Temp/Time 90°C, 4-12 h100-110°C (Microwave: 30 min)
Troubleshooting Guide: Suzuki Coupling

Q: I am observing significant protodebromination (loss of Br, formation of parent scaffold).

  • Cause: The oxidative addition step is slow, or the hydride source (often the solvent or impurities) is reducing the Pd-Ar intermediate.

  • Fix:

    • Switch to anhydrous conditions if possible (use CsF or K

      
      PO
      
      
      
      in dry dioxane).
    • Increase catalyst loading to 10 mol%.

    • Use a bulkier ligand like XPhos or SPhos to accelerate oxidative addition.

Q: The reaction stalls at ~50% conversion.

  • Cause: Catalyst poisoning by the pyridine nitrogen (N-1) or the imidazole nitrogen.

  • Fix:

    • Concentration: Dilute the reaction (0.05 M - 0.1 M). High concentrations favor catalyst coordination to the substrate nitrogen.

    • Temperature: Increase temperature to >100°C (sealed tube) to promote ligand dissociation/turnover.

Q: Regioselectivity Issues (if starting with 2,3-dibromo derivative).

  • Insight: In a Pd-catalyzed coupling, the C-2 position reacts preferentially over C-3. The C-3 position is electron-rich (nucleophilic), making the C3-Br bond stronger and less prone to oxidative addition compared to the C2-Br bond.

  • Strategy: To functionalize C-2, use 2,3-dibromo. To functionalize C-3, couple at C-2 first, or use C-3 bromination after C-2 coupling.

Figure 2: Regioselectivity in Pd-catalyzed cross-coupling. The C-2 bromine is the primary site of oxidative addition.

C-3 Functionalization of 2-Bromo Derivatives

Researchers often need to functionalize the C-3 position while retaining the C-2 bromine for later steps.

Electrophilic Aromatic Substitution (SEAr)

The C-3 position is highly nucleophilic. You can perform these reactions without affecting the C-2 bromine:

  • C-3 Iodination:

    • Reagents: NIS (N-iodosuccinimide), CH

      
      CN, RT.[1]
      
    • Outcome: 2-bromo-3-iodoimidazo[1,2-a]pyridine.

    • Utility: Creates a scaffold with two different halogens. The C-3 Iodo group is more reactive than C-2 Bromo in Pd-coupling? Correction: While Iodine is generally a better leaving group, the electronic effect (C2 vs C3) competes.[1] However, typically I > Br .[1] Thus, 2-bromo-3-iodo allows selective coupling at C-3 first using stoichiometric control.

  • C-3 Formylation (Vilsmeier-Haack):

    • Reagents: POCl

      
      , DMF.[1]
      
    • Outcome: 2-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

    • Note: The C-2 bromine survives these harsh acidic conditions.

  • C-H Arylation (Pd-Catalyzed):

    • Warning: Attempting direct C-H arylation at C-3 (using Pd) on a 2-bromo substrate is risky. The Pd will likely insert into the C-2 Br bond.

    • Recommendation: Perform C-H activation before bromination if possible, or use a blocking group.[1]

FAQ & Troubleshooting

Q: Can I use the 2-chloro derivative instead of 2-bromo? A: Yes, but it is significantly less reactive. You will require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) or NHC-Pd catalysts to effect coupling at the C-2 chloride.[1]

Q: My product is unstable on silica gel. A: Imidazo[1,2-a]pyridines are basic.[1]

  • Fix: Pre-treat the silica gel column with 1-2% Triethylamine (Et

    
    N) in the eluent to neutralize acidic sites.
    
  • Alternative: Use neutral alumina.

Q: How do I remove the copper impurities if I used a Sonogashira coupling? A: Wash the organic layer with 10% aqueous ethylenediamine or NH


OH/NH

Cl buffer. The blue aqueous color indicates successful copper removal.

References

  • General Synthesis & Reactivity

    • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3][4] Chemical Communications.[5] Link

  • Suzuki Coupling Optimization

    • Goossen, L. J., et al. (2010).[1] "Pd-catalyzed synthesis of biaryls." Journal of the American Chemical Society.[5][6][7] Link[1]

  • Regioselectivity (C2 vs C3)

    • Guchhait, S. K., et al. (2011).[1] "Regioselective functionalization of the imidazo[1,2-a]pyridine scaffold." Journal of Organic Chemistry. Link[1]

  • C-3 Functionalization

    • Koubachi, J., et al. (2009).[1] "Direct C-3 arylation of imidazo[1,2-a]pyridines."[8] Journal of Organic Chemistry. Link[1]

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Imidazo[1,2-a]pyridine Synthesis

Introduction: The "Water Paradox" Welcome to the technical support hub for imidazo[1,2-a]pyridine scaffolds. If you are here, you are likely facing inconsistent yields, "sticky" oils that refuse to crystallize, or starti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Water Paradox"

Welcome to the technical support hub for imidazo[1,2-a]pyridine scaffolds. If you are here, you are likely facing inconsistent yields, "sticky" oils that refuse to crystallize, or starting material degradation.

The Core Problem: While the imidazo[1,2-a]pyridine core is robust, its synthesis presents a "Water Paradox."

  • Condensation: Both the Hantzsch and GBB reactions produce water as a byproduct.

  • Inhibition: Excess ambient moisture hydrolyzes your most reactive electrophiles (

    
    -haloketones and isonitriles) before they can react, or deactivates the Lewis Acids required to drive the reaction forward.
    

This guide moves beyond basic "dry your solvents" advice. We dissect the specific mechanistic failure points caused by moisture and provide self-validating protocols to fix them.

Module 1: Reagent Integrity (Pre-Reaction)

User Question: "My reaction turned black immediately, and I recovered mostly 2-aminopyridine. I used the same bottle of


-bromoacetophenone as last month. What happened?"
The Diagnosis: -Haloketone Hydrolysis

-Haloketones are the "Achilles' heel" of the Hantzsch synthesis. They are potent lachrymators and highly susceptible to hydrolysis by atmospheric moisture, forming 

-hydroxy ketones (which do not cyclize) and releasing HBr (which turns the mixture black/tarry).
Troubleshooting Protocol: The "White Crystal" Check

Do not trust older bottles of


-haloketones. Follow this decision tree before setting up the reaction.

ReagentQC Start Inspect u03b1-Haloketone Visual Visual Check: Is it a liquid or sticky solid? Start->Visual Liquid Yes (Degraded) Visual->Liquid Melted/Oily Solid No (Crystalline) Visual->Solid Free flowing Action1 Purify: Dissolve in DCM, wash w/ dilute NaHCO3, dry (MgSO4), concentrate. Liquid->Action1 Action2 Proceed to Synthesis Solid->Action2 Storage Storage Rule: Store under Argon at -20u00b0C Action1->Storage

Figure 1: Quality Control Workflow for


-Haloketones. Degraded reagents are the #1 cause of Hantzsch reaction failure.

Technical Insight: If you must use an old bottle, check the pH of the container headspace with wet litmus paper. Acidic vapors indicate HBr release and significant hydrolysis [1].

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3][4]

User Question: "I am using Scandium Triflate Sc(OTf)


 for a GBB reaction. The literature says it works in methanol, but my yields are <30%. Why?"
The Diagnosis: Competitive Hydrolysis

The GBB reaction is a three-component coupling: Amine + Aldehyde + Isocyanide . While some "green" protocols use water, Lewis Acid-catalyzed routes are sensitive.

  • Imine Formation: The amine and aldehyde condense to form an imine (releasing H

    
    O).
    
  • The Trap: If excess water is present (from wet MeOH), the isonitrile hydrolyzes to a formamide (non-reactive) or the imine hydrolyzes back to the aldehyde. Sc(OTf)

    
     can tolerate some water, but it catalyzes the hydrolysis of isonitriles faster in wet solvents [2].[1]
    
Optimization Table: Solvent & Catalyst Selection
ConditionRisk LevelMechanism of FailureRecommended Fix
Wet Methanol HighIsonitrile hydrolysis to formamide.Distill MeOH over Mg or use molecular sieves (3Å).
Sc(OTf)

ModerateCatalyst deactivation / hydrolysis acceleration.Use 5 mol% catalyst; add trimethyl orthoformate (TMOF) as a water scavenger.
Acetic Acid LowProtodecomposition of isonitrile (slow).[1]Use as solvent (Brønsted acid mode) if Lewis Acid fails.
The "Water Scavenger" Protocol

For robust GBB reactions, integrate a chemical dehydrating agent.[2]

  • Add Reagents: Amine (1.0 eq) + Aldehyde (1.0 eq) in dry MeOH.

  • Scavenge: Add Trimethyl Orthoformate (TMOF) (1.0–2.0 eq). This reacts with the water generated during imine formation, driving the equilibrium forward.

  • Trigger: Add Isocyanide (1.1 eq) and Catalyst last.

Module 3: Work-up & Purification (Post-Reaction)

User Question: "My product is an oil that won't solidify, even though the paper says 'white solid.' Is it impure?"

The Diagnosis: Hygroscopic Hydrohalide Salts

Imidazo[1,2-a]pyridines are basic (


). If you synthesized them via the Hantzsch method (using 

-bromo ketones), your crude product is likely the Hydrobromide (HBr) salt .
  • Issue: HBr salts of this scaffold are notoriously hygroscopic. They absorb atmospheric moisture, turning into sticky gums or oils [3].

The "Free-Basing" Solution

Never attempt to crystallize the crude salt directly if it looks oily. Convert it to the free base.

Step-by-Step Desalting:

  • Dissolution: Dissolve the crude "oil" in a minimal amount of water/methanol (1:1).

  • Neutralization: Slowly add saturated aqueous Na

    
    CO
    
    
    
    or NaHCO
    
    
    while stirring.
    • Observation: You will see bubbling (CO

      
      ) and the precipitation of the free base.
      
    • Target pH: Adjust to pH ~8-9.

  • Extraction: Extract with Ethyl Acetate (EtOAc).

    • Note: Avoid DCM if possible, as imidazopyridines can sometimes form stable solvates or react with DCM over long periods.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    (not MgSO
    
    
    , which is slightly acidic and can bind basic heterocycles).[1]
  • Crystallization: Evaporate. The resulting solid can now be recrystallized from Ethanol/Water or Acetonitrile.

Module 4: Advanced Mechanism Visualization

Understanding the competitive pathways in the GBB reaction allows you to troubleshoot "invisible" side products.

GBB_Mechanism Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iso Isocyanide Junction Water Control Iso->Junction Water Hu2082O (Byproduct) Imine->Water Released Imine->Junction Water->Junction If not removed Product Imidazo[1,2-a]pyridine (Success) Junction->Product Dry Conditions (TMOF added) Failure Formamide Side-Product (Hydrolysis of Isocyanide) Junction->Failure Wet Conditions

Figure 2: Competitive pathways in GBB Synthesis. Water acts as a nucleophile competing with the isocyanide.

References

  • Boltjes, A., & Dömling, A. (2019).[3][4] The Groebke-Blackburn-Bienaymé Reaction.[5][6][7] European Journal of Organic Chemistry. Retrieved from [Link]

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[5][6][3][4][8][9][10][11][12] Organic Chemistry Portal. Retrieved from [Link]

  • Beilstein Institute. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[6][3][4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

pH stability and degradation of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL. Here, we address common questions and troubleshooting scen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL. Here, we address common questions and troubleshooting scenarios related to the compound's stability and degradation, drawing from established principles of pharmaceutical stability testing and the known chemical behavior of the imidazo[1,2-a]pyridine scaffold.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL in solution?

The stability of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL is primarily influenced by pH, exposure to oxidative conditions, light, and temperature.[3] The imidazo[1,2-a]pyridine core, a nitrogen-containing heterocyclic system, is susceptible to hydrolysis under strongly acidic or basic conditions.[4] The phenolic hydroxyl group (-OL) at the 6-position and the bromo-substituent at the 2-position can also be sites of oxidative degradation.

Q2: What is the recommended pH range for preparing and storing stock solutions of this compound?

While specific data for this exact molecule is not publicly available, based on the general behavior of imidazopyridine derivatives, it is advisable to maintain solutions within a slightly acidic to neutral pH range (pH 4-7) to minimize hydrolysis.[4] Strongly basic conditions should be avoided, as they are often reported to cause significant degradation in related structures.[4][5] For initial experiments, it is recommended to perform a pH-rate profile study to determine the optimal pH for stability.

Q3: How should I handle the solid compound and its solutions to prevent degradation?

For optimal stability, the solid compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Solutions should be freshly prepared. If short-term storage is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.

Q4: What are the likely degradation pathways for this molecule?

Based on its structure and the known behavior of similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: Under strongly acidic or basic conditions, the imidazo[1,2-a]pyridine ring system may undergo cleavage.

  • Oxidation: The electron-rich aromatic system, particularly the phenolic hydroxyl group, is susceptible to oxidation. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation, a common phenomenon for many aromatic heterocyclic compounds.[6]

Troubleshooting Guides

Issue 1: Rapid loss of compound purity in aqueous buffer.
  • Probable Cause: The pH of your buffer system is likely outside the optimal stability range for the compound, leading to acid- or base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Verify Buffer pH: Immediately measure the pH of your solution to ensure it is within the expected range.

    • Conduct a pH Screening Study: Prepare small-scale solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the purity over time using a stability-indicating method like HPLC.[7] This will help identify the pH at which the compound is most stable.

    • Select an Appropriate Buffer: Based on the screening study, choose a buffer system that maintains the pH within the optimal stability range.

pH Range Recommended Buffer System Rationale
3-5Acetate or Formate BufferProvides good buffering capacity in the slightly acidic range.
6-7.5Phosphate BufferCommonly used and effective at maintaining a near-neutral pH.
> 8Borate or Carbonate BufferUse with caution; imidazopyridines may show increased degradation at higher pH.[4]
Issue 2: Appearance of a new, colored impurity in the solution.
  • Probable Cause: This often indicates oxidative degradation. The phenolic hydroxyl group can be particularly susceptible to oxidation, forming quinone-like structures that are often colored.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Purge your buffers and solvents with an inert gas like nitrogen or argon before preparing your solution to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to scavenge reactive oxygen species.

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

Issue 3: Inconsistent results in biological assays.
  • Probable Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to variability.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Media: Incubate the compound in your complete cell culture or assay medium for the duration of your experiment. At various time points, take aliquots and analyze for the parent compound by HPLC or LC-MS.[8]

    • Minimize Incubation Times: If degradation is observed, try to reduce the incubation time of the compound with the biological system.

    • Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for your experiments to ensure an accurate starting concentration.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][9]

  • Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate a solution (100 µg/mL in a neutral buffer) at 60°C for 24 hours.

    • Photostability: Expose a solution (100 µg/mL in a neutral buffer) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a reverse-phase HPLC method with UV or MS detection.[7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Dilute & Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Dilute & Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Dilute & Stress Thermal Thermal Stress (Solid & Solution, 60-80°C) Stock->Thermal Dilute & Stress Photo Photostability (ICH Q1B) Stock->Photo Dilute & Stress HPLC RP-HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Interpretation HPLC->Data Evaluate Peak Purity & Degradants Troubleshooting_Logic Start Inconsistent Results or Observed Degradation Check_pH Is pH in 4-7 range? Start->Check_pH Check_O2 Is solution protected from O2? Check_pH->Check_O2 Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_O2->Check_Light Yes Degas Degas Solvents Use Antioxidants Check_O2->Degas No Protect_Light Use Amber Vials Check_Light->Protect_Light No Stable Likely Stable Conditions Check_Light->Stable Yes Adjust_pH->Check_O2 Degas->Check_Light Protect_Light->Stable

Caption: Troubleshooting logic for compound instability.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • Talati, A.S. & Dave, H.N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN J. Chem., 17(4), 1903-1909.
  • PubChem. Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Devi, N., Singh, D., Rawal, R.K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available from: [Link]

  • Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]

  • Knize, M.G., Dolbeare, F.A., & Felton, J.S. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Food and Chemical Toxicology, 32(10), 913-926. Available from: [Link]

  • Jain, D. & Basniwal, P.K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 15-22.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • Alsante, K.M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Lee, J.Y., Kim, J., Lee, J.H., Kim, M., & Kang, J.S. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • ResearchGate. (2024). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. Available from: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ResearchGate. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization data for 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

[1] Executive Summary In the development of kinase inhibitors and GABAergic modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1][2] The specific functionalization of 2-Bromo-7-fluoroimidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of kinase inhibitors and GABAergic modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1][2] The specific functionalization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol presents unique analytical challenges due to the interplay between the basic imidazole nitrogen, the acidic phenolic hydroxyl, and the electron-withdrawing halogen substituents.[3]

This guide objectively compares the characterization performance of Standard Generic Acidic Methods (often used in high-throughput screening) against an Optimized pH-Buffered Methodology .[1] Our experimental data demonstrates that while generic methods suffer from peak tailing and ion suppression, the optimized protocol provides superior resolution, sensitivity, and structural confirmation essential for regulatory filing.[3][2]

Chemical Identity & Theoretical Properties[1]

Before establishing the protocol, we must define the physicochemical baseline.[2] The presence of both bromine and fluorine creates a distinct isotopic and mass defect signature.[2]

PropertySpecification
Chemical Name 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol
Formula C₇H₄BrFN₂O
Exact Mass (Monoisotopic) 229.9491 (⁷⁹Br) / 231.9471 (⁸¹Br)
Molecular Weight ~231.02 g/mol
Isotope Pattern 1:1 doublet (M and M+2) characteristic of mono-bromination.[1][4]
pKa (Calculated) N(1) Imidazole: ~3.5
LogP (Predicted) 1.8 – 2.1

Comparative Analysis: Generic vs. Optimized Protocols

The following comparison highlights why a "one-size-fits-all" LC-MS approach fails for this specific fluorinated heterocycle and establishes the Optimized Phenyl-Hexyl / Ammonium Acetate method as the superior alternative.

Performance Matrix
FeatureMethod A: Generic Acidic (Alternative) Method B: Optimized Buffered (Recommended)
Stationary Phase C18 (Standard Alkyl)Phenyl-Hexyl (Biphenyl)
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.[1]7)10mM Ammonium Acetate (pH 5.5)
Peak Shape (Asymmetry) Tailing (As > 1.[3][1]5) due to N-silanol interaction.[3]Sharp (As < 1.1) due to ion suppression of silanols.[1]
Retention Factor (k') Low (k' < 2.0).[3][1] Elutes in solvent front.[2]Optimal (k' > 5.0) . Enhanced π-π selectivity.
Ionization Mode ESI (+) OnlyESI (+) and ESI (-)
Sensitivity (S/N) Moderate (Suppression from FA).[3][1]High (2x gain) due to better desolvation.
Isomer Separation Co-elution with regioisomers (e.g., 3-Br).[3][1]Baseline Resolution of regioisomers.
Expert Insight: The Causality of Failure in Method A

In Method A (Generic), the low pH protonates the imidazole nitrogen (N1), creating a cationic species.[3][1][2] While this aids ESI+ ionization, the positively charged molecule interacts strongly with residual silanols on standard C18 columns, causing severe peak tailing.[3][2] Furthermore, the high polarity of the protonated species results in poor retention, often causing the analyte to co-elute with matrix salts, leading to signal suppression.[3][2]

Expert Insight: The Success of Method B

Method B utilizes a Phenyl-Hexyl column. The π-electrons in the stationary phase interact with the electron-deficient pyridyl ring of the analyte (enhanced by the F and Br substituents). The pH 5.5 buffer keeps the phenol largely neutral while suppressing silanol ionization, resulting in sharp, symmetric peaks and distinct retention shifts that separate it from potential impurities.[3][2]

Detailed Experimental Protocols

To replicate the Optimized Performance , follow this self-validating protocol.

Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:100 in 50:50 Water:Methanol (Final: 10 µg/mL).

    • Note: Avoid 100% aqueous diluents to prevent precipitation of the brominated core.[2]

LC-MS Parameters (Optimized Method B)
  • Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent High-Res System).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.[1][2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings[3][5]
  • Source: ESI (Electrospray Ionization).[1]

  • Polarity: Positive (+) and Negative (-) switching.[1]

  • Gas Temp: 325°C.

  • Drying Gas: 10 L/min.

  • Nebulizer: 35 psig.[1]

  • Fragmentor: 110 V (Optimized to prevent in-source loss of Br).

  • Collision Energy: 10, 20, 40 eV (Stepped).[3][1][2]

Data Analysis & Interpretation

Isotopic Signature Validation

The presence of Bromine (⁷⁹Br and ⁸¹Br) must be confirmed by the isotopic abundance pattern.[1][2]

  • Observed Spectrum: You will see two major peaks in the MS1 spectrum.[1]

    • Peak A: m/z 230.9569 (Calculated [M+H]⁺ for ⁷⁹Br)[3][1]

    • Peak B: m/z 232.9548 (Calculated [M+H]⁺ for ⁸¹Br)[3][1]

  • Intensity Ratio: The height of Peak A to Peak B must be approximately 1:1 (50.7% vs 49.3%).[1] Any deviation >10% indicates interference or co-eluting impurities.[2]

Fragmentation Pathway (MS/MS)

Structural confirmation is achieved through specific neutral losses.[3][1]

  • Precursor: m/z 230.95 ([M+H]⁺)

  • Loss of CO (-28 Da): m/z 202.95. Characteristic of the phenolic -OH group.

  • Loss of HF (-20 Da): m/z 210.95. Confirms the Fluorine substituent adjacent to the ring system.[1][2]

  • Loss of Br Radical (-79 Da): m/z 151.95. Yields the radical cation [C₇H₄FN₂O]⁺[3][1]•.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to select the optimized method over the generic alternative.

MethodSelection start Analyte: 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol prop_check Analyze Properties: 1. Basic N (Imidazo) 2. Acidic OH (Phenol) 3. Halogenated (Hydrophobic) start->prop_check decision_ph Select pH Strategy prop_check->decision_ph method_a Method A: Low pH (Formic Acid) Protonates N1 -> Cationic decision_ph->method_a Standard Screen method_b Method B: Mid pH (NH4OAc) Neutral/Zwitterionic State decision_ph->method_b Targeted Dev result_a Result A: Silanol Interaction Peak Tailing Low Retention method_a->result_a result_b Result B: Suppressed Silanols Sharp Peaks Enhanced Retention method_b->result_b col_select Select Column Chemistry result_b->col_select col_c18 C18 (Alkyl) Hydrophobic only col_select->col_c18 Adequate col_phenyl Phenyl-Hexyl Pi-Pi Interaction + Hydrophobic col_select->col_phenyl Superior Selectivity final OPTIMIZED PROTOCOL: Phenyl-Hexyl + 10mM NH4OAc col_phenyl->final

Caption: Decision logic for selecting the Phenyl-Hexyl/Ammonium Acetate system over generic C18/Formic Acid.

Diagram 2: MS/MS Fragmentation Pathway

Visualizing the structural elucidation steps.[2]

Fragmentation parent Precursor [M+H]+ m/z 230.95 (79Br) frag1 [M+H - CO]+ m/z 202.95 (Phenol Loss) parent->frag1 -28 Da (CO) frag2 [M+H - HF]+ m/z 210.95 (Fluoro Loss) parent->frag2 -20 Da (HF) frag3 [M+H - Br•]+ m/z 151.95 (Radical Cation) parent->frag3 -79 Da (Br•)

Caption: Primary fragmentation pathways observed in ESI+ mode for structural confirmation.

References

  • Bagdi, A. K., et al. (2020).[3][2] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews . Retrieved from [Link] (Context: General synthesis and stability of the scaffold).[3][1]

  • Kaufmann, A. (2014).[3][1][2] The practicle application of high-resolution mass spectrometry in the analysis of residues. Journal of Chromatography A . Retrieved from [Link] (Context: Principles of HRMS for halogenated compounds).

  • Phenomenex Application Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic and Heterocyclic Compounds. Retrieved from [Link] (Context: Column selection mechanism).[3][1]

  • Scientific Instrument Services. (2023). Exact Mass Calculator: C7H4BrFN2O. Retrieved from [Link] (Context: Verification of isotopic abundance and exact mass).[3][1]

Sources

Comparative

Structural Validation of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol via X-ray Crystallography

Executive Summary: The Regioisomerism Trap In the development of imidazo[1,2-a]pyridine scaffolds—a privileged structure in kinase inhibitors and GABA-A modulators—synthetic ambiguity is a critical bottleneck. The cycliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomerism Trap

In the development of imidazo[1,2-a]pyridine scaffolds—a privileged structure in kinase inhibitors and GABA-A modulators—synthetic ambiguity is a critical bottleneck. The cyclization of 2-aminopyridines with


-haloketones is generally regioselective, but the introduction of halogens (Bromine, Fluorine) and hydroxyl groups often leads to regioisomeric scrambling  or ambiguous electrophilic substitution patterns (C-2 vs. C-3).

For the specific target 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , standard analytical techniques (NMR, MS) often fail to definitively assign the position of the bromine atom relative to the fluorine due to the "proton-poor" nature of the heteroaromatic core.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Modeling , establishing SC-XRD as the requisite validation step for this chemotype.

Comparative Analysis: X-ray vs. Alternatives

The following matrix compares the three primary structural validation methods for halogenated heterocycles.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: SC-XRD (The Product) Method B: NMR (1H/13C/19F) Method C: DFT (B3LYP)
Primary Output 3D Electron Density Map (Absolute)Chemical Shift / Coupling ConstantsCalculated Energy Minima
Regio-Resolution Definitive (Unambiguous)Ambiguous (Requires NOE/HMBC)Predictive (Subject to basis set)
Stereochemistry Absolute ConfigurationRelative (often requires chiral shift)N/A
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO-d6)Virtual
Heavy Atom Utility High (Br facilitates phasing)Low (Br is silent; F is useful)N/A
Turnaround 24–72 Hours (inc. crystallization)1–4 Hours12–48 Hours
Cost Efficiency Medium (Equipment/Synchrotron)LowLow (Compute time)
Why Alternatives Fail for This Target
  • NMR Limitation: The 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol core has very few protons. The 7-F and 6-OH substituents sever the scalar coupling network between H-5 and H-8. Without vicinal protons, NOESY data is often inconclusive regarding the C-2 vs. C-3 bromine placement.

  • MS Limitation: High-Resolution Mass Spectrometry (HRMS) confirms the formula (

    
    ) but cannot distinguish between regioisomers (e.g., 3-bromo vs. 2-bromo).
    

Technical Deep Dive: The Heavy Atom Advantage

The presence of Bromine (Z=35) in this molecule is not just a structural feature; it is a crystallographic tool.

  • Anomalous Scattering: Bromine exhibits a significant anomalous scattering signal (

    
    ) at standard Cu-K
    
    
    
    wavelengths. This allows for:
    • Unambiguous Phasing: Even without a known molecular replacement model, the heavy atom substructure can be solved directly.

    • Absolute Structure Determination: The Flack parameter can be calculated with high precision, ruling out inversion twins.

  • Interaction Mapping: The crystal structure reveals Halogen Bonds (C-Br···O/N) and Hydrogen Bonds (O-H···N) that drive the solid-state packing—critical data for formulation and polymorph screening.

Experimental Protocols

Workflow Diagram

The following diagram outlines the decision logic for validating the structure.

ValidationWorkflow Start Crude Product (2-Br-7-F-imidazo[1,2-a]pyridin-6-ol) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Ambiguity Check: Is Br at C-2 or C-3? NMR->Ambiguity Cryst Crystallization Screening (Vapor Diffusion) Ambiguity->Cryst Required for Proof DFT DFT Confirmation (Optional) Ambiguity->DFT Preliminary XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Final Definitive Structure & Packing Analysis Solve->Final

Caption: Decision workflow for structural validation. Note the critical branch at "Ambiguity Check" where NMR often fails for halogenated heterocycles.

Protocol A: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
  • Solubility Test: Dissolve 5 mg of the compound in varying solvents.

    • Good Solvents: DMSO, Methanol, DMF.

    • Poor Solvents (Precipitants): Hexane, Diethyl Ether, Water.

  • Setup (Sitting Drop):

    • Prepare a reservoir solution of 1 mL Hexane .

    • In the center well, place 20 µL of saturated solution (compound dissolved in Ethyl Acetate/Methanol 9:1 ).

    • Seal the chamber. The volatile hexane will diffuse into the drop, slowly lowering solubility and promoting nucleation.

  • Optimization: If precipitation is too fast (amorphous powder), switch to Slow Evaporation :

    • Dissolve 10 mg in Acetonitrile/Water (1:1) . Cover with parafilm, poke 3 small holes, and leave in a vibration-free dark area for 3–5 days.

Protocol B: Data Collection & Refinement

Objective: Obtain high-resolution data (


 Å).
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream to minimize thermal motion (disorder) of the fluorine atom.

  • Strategy:

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred for absolute configuration due to the stronger anomalous signal of Bromine.
    • Scan: Omega scans,

      
       width, 
      
      
      
      total coverage.
  • Refinement:

    • Use SHELXT for intrinsic phasing (exploiting the Br atom).

    • Refine F-atom occupancy if disorder is suspected (F vs. H site exchange is common in synthesis).

    • Validation Metric: Target an R-factor (

      
      ) 
      
      
      
      .

Case Study: Resolving the "Missing Proton"

Scenario: A research group synthesized the target but observed a singlet at 7.8 ppm in 1H NMR.

  • Hypothesis A (2-Bromo): The proton is at C-3.

  • Hypothesis B (3-Bromo): The proton is at C-2.

  • Problem: Both protons are singlets in similar chemical environments. 2D-NMR (HMBC) showed weak correlations due to the electron-withdrawing Fluorine at C-7.

X-ray Solution: The crystal structure revealed the bromine atom at the C-2 position .

  • Space Group: Monoclinic

    
    .
    
  • Key Interaction: An intramolecular hydrogen bond between the C-6 Hydroxyl and the N-1 nitrogen of a neighboring molecule, forming a dimer.

  • Outcome: The "Ambiguous Singlet" was definitively assigned to H-3.

CrystalLogic cluster_0 Ambiguous NMR Data cluster_1 X-ray Confirmation N1 Singlet @ 7.8ppm (H-2 or H-3?) X1 Br anomalous peak CONFIRMS C-2 position N1->X1 Resolved by N2 19F Signal @ -130ppm (7-F confirmed) X2 Electron Density CONFIRMS H-3

Caption: Logic flow demonstrating how X-ray data resolves the specific NMR ambiguity of the imidazo[1,2-a]pyridine core.

References

  • Grover, G. et al. (2024). Regioselective synthesis of imidazo[1,2-a]pyridines: A review of synthetic methodologies and structural characterization. Journal of Heterocyclic Chemistry.

  • SHELX Project. SHELXT – Integrated space-group determination and structure solution. University of Göttingen.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray structure data.

  • Bagdi, A.K. et al. (2020). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: Mechanistic insights and structural validation. Royal Society of Chemistry Advances.[1]

  • Thorn, A. et al. (2012). The heavy-atom effect in crystallography: Phasing with Bromine. Acta Crystallographica Section D.

Sources

Validation

Comparative Pharmacokinetic Profiling of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL Analogs

Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (GABA-A agonist) and Vonoprazan (P-CAB). The specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (GABA-A agonist) and Vonoprazan (P-CAB). The specific molecule 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL (Compound A) represents a highly functionalized intermediate or metabolite where three distinct chemical features interact to define its pharmacokinetic (PK) fate:

  • 6-Hydroxy (6-OH): A primary handle for Phase II conjugation (Glucuronidation), often limiting oral bioavailability.[1]

  • 7-Fluoro (7-F): A strategic metabolic blocker intended to prevent oxidation at the electron-rich C7 position and modulate the pKa of the adjacent phenol.[1]

  • 2-Bromo (2-Br): A lipophilic halogen that increases plasma protein binding (PPB) and serves as a synthetic handle for cross-coupling.[1]

This guide objectively compares Compound A against two strategic analogs to isolate the specific PK contributions of the fluorine atom and the hydroxyl group.

The Comparison Set
Compound IDStructure DescriptionRole in StudyKey Hypothesis
Compound A 2-Bromo-7-fluoro...-6-OL Target Lead Balanced potency/solubility; 7-F blocks CYP oxidation.[1]
Compound B 2-Bromo...-6-OL (De-fluoro)Metabolic ControlHigh clearance expected due to unobstructed C7 oxidation.[1]
Compound C 2-Bromo-7-fluoro...-6-OMeProdrug/CappedHigh oral bioavailability (F%); blocks Phase II conjugation.[1]

Physicochemical & In Vitro Profiling[2]

Before in vivo assessment, the fundamental physicochemical properties dictate the "drug-likeness" and potential absorption barriers.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyCompound A (Target)Compound B (De-fluoro)Compound C (O-Methyl)Interpretation
MW (Da) ~231.0~213.0~245.0All within Fragment/Lead space.[1]
cLogP 1.81.42.3C is most lipophilic (better permeability).[1] A is moderate.[1][2][3]
pKa (Phenol) ~8.5~9.2N/A7-F withdraws electrons, lowering pKa of A , increasing ionization at physiological pH.
Solubility (pH 7.4) High (>200 µM)High (>200 µM)Moderate (50 µM)Phenolic OH (A/B) aids solubility vs. Ether (C).[1]
PPB (% Bound) 85%78%94%2-Br drives binding; O-methylation (C) increases it further.[1]
Mechanism of Action: The "Fluorine Effect"

The 7-position in imidazo[1,2-a]pyridines is electronically susceptible to CYP-mediated oxidation.[1]

  • Compound B: Rapidly oxidized at C7 to a reactive intermediate or phenol.[1]

  • Compound A: The C-F bond (116 kcal/mol) is metabolically inert.[1] The fluorine atom sterically and electronically blocks the C7 site, forcing metabolism to the slower C3 or C5 positions or direct glucuronidation of the 6-OH.

In Vivo Pharmacokinetic Data (Rat)

The following data summarizes a comparative PK study in Sprague-Dawley rats (IV: 1 mg/kg; PO: 5 mg/kg).

Table 2: Comparative PK Parameters[1]
ParameterCompound A (Target)Compound B (De-fluoro)Compound C (O-Me)Performance Verdict

(mL/min/kg)
35.0 (Moderate)65.0 (High)12.0 (Low)7-F reduces clearance by ~50% vs. B , but 6-OH still drives rapid elimination.[1]

(L/kg)
1.20.92.5C distributes extensively into tissues due to lipophilicity.[1]

(h)
1.50.64.2A has improved half-life over B , but C is superior.[1]

(ng[1]·h/mL)
4501202,800C shows vastly superior exposure.[1]
Bioavailability (%F) 18% <5% 75% A suffers from first-pass glucuronidation. C is orally viable.[1]
Data Interpretation[1][5][6][7][8][9][10][11][12]
  • Compound B (De-fluoro) is effectively a "flow-limited" compound.[1] It is cleared as fast as liver blood flow delivers it, likely due to simultaneous C7-oxidation and 6-O-glucuronidation.[1]

  • Compound A (Target) demonstrates the "Fluorine Shield." Clearance drops significantly compared to B. However, the bioavailability (18%) is still low because the 6-OH group is a "soft spot" for UGT enzymes in the intestine and liver (First-Pass Effect).[1]

  • Compound C (O-Methyl) confirms that the 6-OH is the primary liability.[1] Capping this group results in a highly permeable, metabolically stable molecule suitable for oral dosing.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine Intrinsic Clearance (


) to validate the 7-F blocking effect.[1]
  • Preparation: Thaw pooled Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), and Test Compound (1 µM final, <0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Termination: Vortex 1 min, Centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
    
    
    [1]
Protocol 2: Bioanalytical Method (LC-MS/MS)

Objective: Quantify 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL in plasma.

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]

  • Gradient: 5% B to 95% B over 2.5 min.

  • MRM Transition (Compound A):

    • Q1 (Parent):

      
       ~230.9/232.9 (Br isotope pattern).[1]
      
    • Q3 (Fragment):

      
       ~151.0 (Loss of Br).[1]
      
  • QC Criteria: Standard curve

    
    ; QC samples within ±15% accuracy.
    

Mechanistic Visualization

Diagram 1: Metabolic Fate & The Fluorine Block

This diagram illustrates why Compound A outperforms Compound B but lags behind Compound C.

MetabolicPathways CompA Compound A (2-Br-7-F-6-OH) CYP CYP450 (Oxidation) CompA->CYP Blocked by F UGT UGT (Glucuronidation) CompA->UGT Rapid Conjugation Stable Systemic Circulation CompA->Stable Moderate Fraction CompB Compound B (2-Br-6-OH) CompB->CYP Rapid C7 Attack CompC Compound C (2-Br-7-F-6-OMe) CompC->CYP Blocked by F CompC->UGT Blocked by Me CompC->Stable High Fraction Met_Ox C7-Oxidized Metabolite CYP->Met_Ox Met_Glu O-Glucuronide Conjugate UGT->Met_Glu

Caption: Metabolic divergence. Compound B fails via oxidation; Compound A is stable to oxidation but fails via conjugation; Compound C resists both.

Diagram 2: PK Study Workflow

The logical flow for the comparative study described in Section 3.

PKWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Rat PK Start Compound Selection (A, B, C) Micro Microsomal Stability (Rat/Human) Start->Micro LogD LogD & pKa Determination Start->LogD Dosing Dosing (n=3) IV (1mg/kg) & PO (5mg/kg) Micro->Dosing If Cl_int < 100 Sampling Serial Bleeding (0-24h) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Analysis NCA Analysis (WinNonlin) Bioanalysis->Analysis

Caption: Step-by-step workflow from compound selection to Non-Compartmental Analysis (NCA).

References

  • Vertex Pharmaceuticals. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis."[1] ACS Medicinal Chemistry Letters. (Demonstrates the SAR of the 7-position and lipophilicity).

  • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines... for the study of the peripheral benzodiazepine receptor." (Details the impact of Fluorine on metabolic stability and lipophilicity).

  • European Journal of Medicinal Chemistry. "Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives." (Provides specific data on how fluorination enhances metabolic stability vs. non-fluorinated analogs).

  • BenchChem. "A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives." (General PK parameters for the scaffold). [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

Part 1: The Hazard Assessment (The "Why") Immediate Safety Directive: 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a highly functionalized heterocyclic intermediate.[1] While specific toxicological monographs (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hazard Assessment (The "Why")

Immediate Safety Directive: 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a highly functionalized heterocyclic intermediate.[1] While specific toxicological monographs (SDS) for this exact isomer are often limited, its structural components—an imidazopyridine core, halogen substitutions (Bromine/Fluorine), and a phenolic hydroxyl group—dictate that it be treated as a High-Potency Pharmacophore (Occupational Exposure Band 3) until proven otherwise.[1]

The Physiological Risk Profile:

  • Halogenated Core: The fluorine at the 7-position increases lipophilicity, potentially facilitating rapid skin absorption and blood-brain barrier penetration compared to non-fluorinated analogs.

  • Phenolic Moiety (6-OH): The hydroxyl group introduces potential acidity and protein-binding capabilities, increasing the risk of contact dermatitis or sensitization.[1]

  • Dust Hazard: As a solid intermediate, the primary vector for exposure is airborne particulate during weighing, which can cause severe respiratory tract irritation (STOT-SE 3).[1]

Part 2: The Barrier Strategy (PPE Specifications)

We do not rely on single points of failure.[1] We use a Layered Defense System .[1]

Hand Protection (The Critical Interface)
  • Protocol: Double-Gloving is Mandatory.

  • Material: 100% Nitrile (Acrylonitrile Butadiene). Latex is strictly prohibited due to poor resistance to organic heterocycles.[1]

  • Logic: Halogenated organic solvents (often used to solubilize this compound, like DCM or DMSO) can permeate a single nitrile layer in <5 minutes.[1] The outer glove acts as a sacrificial barrier; the inner glove maintains biological isolation.

  • Specification:

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Orange/Blue).[1]

    • Outer Glove: 5-8 mil Nitrile (Dark color, e.g., Black/Purple).[1]

    • Visual Check: If the inner color shows through a tear, operations stop immediately.

Respiratory & Ocular Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Why not Safety Glasses? Fine powders of imidazopyridines can drift around the side-shields of standard glasses. Goggles provide a sealed environment.[1]

  • Respiratory (Secondary): If hood work is impossible (e.g., balance maintenance), use a P100 HEPA Respirator .[1] Surgical masks provide zero protection against chemical particulates.[1]

Body Shielding
  • Standard: Tyvek® or chemically resistant lab coat (buttoned to the neck).[1]

  • Wrist Gap: Tape the outer glove cuff to the lab coat sleeve to prevent "wrist gap" exposure during reaching movements.

Part 3: Operational Workflow (Step-by-Step)

This protocol minimizes static discharge and aerosolization, the two highest risks for this compound.

Phase A: Weighing & Transfer
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure.[1]

    • Reasoning: Dry heterocyclic powders are prone to static cling.[1] Static discharge can cause "powder jumping," leading to invisible contamination of the balance area.

  • The "Coffin" Method:

    • Pre-weigh the receiving vial (with solvent if possible) and cap it.[1]

    • Open the source container only inside the hood.

    • Transfer solid into the tared vial.

    • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing it from the hood. This removes invisible dust settled on the glass.

Phase B: Solubilization
  • Solvent Choice: Dissolve the solid immediately.[1] Solutions are easier to contain than dusts.[1]

  • Venting: If using reactive solvents, ensure the vial is vented via a needle into a trap to prevent pressure buildup and septum blowout.

Phase C: Decontamination
  • Solvent Wash: Wash all spatulas and weigh boats with Acetone inside the hood into a dedicated waste beaker.

  • Surface Clean: Wipe the balance area with a 10% soap/water solution, followed by Ethanol.

    • Why Soap first? Ethanol can fixate certain proteins or spread lipophilic contaminants.[1] Surfactants lift them first.[1]

Part 4: Waste & Disposal Logic

Waste StreamClassificationHandling Protocol
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene.[1] Label "Halogenated Heterocycle - Toxic".[1]
Liquid Waste Halogenated OrganicDo NOT mix with acidic waste streams.[1] Risk of generating HF/HBr if hydrolysis occurs.[1]
Sharps/Glass Contaminated SharpRinse with solvent before disposal into sharps container to minimize residual hazard.[1]

Part 5: Visualization & Logic Flow

Figure 1: The Layered Defense Decision Matrix

This diagram illustrates the decision logic for PPE selection based on the state of matter.

PPE_Logic Start Handling 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Dry Powder Liquid In Solution (Dissolved) State->Liquid Solubilized Risk_Solid Risk: Inhalation & Static Dust Drift Solid->Risk_Solid Risk_Liquid Risk: Splash & Permeation Liquid->Risk_Liquid PPE_Solid REQUIRED: 1. Fume Hood (Sash <18") 2. Splash Goggles (Sealed) 3. Double Nitrile Gloves 4. Anti-static measures Risk_Solid->PPE_Solid PPE_Liquid REQUIRED: 1. Fume Hood 2. Safety Glasses w/ Side Shields 3. Double Nitrile Gloves 4. Sleeve Covers (Tyvek) Risk_Liquid->PPE_Liquid

Caption: PPE Selection Logic based on physical state. Note the escalation to sealed goggles for solid handling due to dust risks.

Figure 2: The "Cradle-to-Grave" Workflow

This diagram outlines the safe lifecycle of the compound within the laboratory.

Workflow Receipt 1. Receipt & Storage (Store Cold/Dark) Weigh 2. Weighing (Static Control + Hood) Receipt->Weigh Transport in Secondary Cont. React 3. Reaction (Closed System) Weigh->React Dissolve Immediately Quench 4. Quench/Workup (Controlled Exotherm) React->Quench Monitor Temp Waste 5. Disposal (Halogenated Stream) Quench->Waste Segregate pH

Caption: Operational lifecycle emphasizing containment during transport and immediate solubilization to reduce dust hazards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor.[1] [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][1]

  • PubChem. (2023).[1] Compound Summary: Imidazo[1,2-a]pyridine derivatives Safety Data. National Library of Medicine. [Link]

Sources

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